ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate typically involves condensation reactions, starting from simple precursors to achieve the desired oxadiazole and piperazine frameworks. For example, compounds with similar structures have been synthesized through condensation reactions between carbamimide and various carboxylic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, followed by characterization through spectroscopic methods like LCMS, NMR, IR, and XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction (XRD), which reveals the crystalline structure and molecular geometry. For instance, the XRD analysis of a tert-butyl derivative crystallized in the monoclinic system with specific unit cell parameters, highlighting weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole and piperazine derivatives are diverse, including reactions with secondary amines to give N,N'-disubstituted piperazine derivatives regardless of the reactant ratio, showcasing the versatility of these compounds in forming various chemical structures (Vasileva et al., 2018).
作用机制
安全和危害
未来方向
Oxadiazoles have been recognized as a promising scaffold in medicinal chemistry . They have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor antioxidant properties . This suggests that they could be used as a building block for the synthesis of new drugs or agrochemicals .
属性
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-18-12(17)16-7-5-15(6-8-16)11-14-13-10(19-11)9-3-4-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOVHXFWNKLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-YL)piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。